molecular formula C5H8ClNO2 B3048242 (4R)-4-Chloro-L-proline CAS No. 16214-29-2

(4R)-4-Chloro-L-proline

Cat. No.: B3048242
CAS No.: 16214-29-2
M. Wt: 149.57 g/mol
InChI Key: UYZNMRJCNSDDFV-DMTCNVIQSA-N
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Description

(4R)-4-Chloro-L-proline is a chiral amino acid derivative, specifically a proline analog, where a chlorine atom replaces one of the hydrogen atoms on the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Chloro-L-proline typically involves the chlorination of L-proline. One common method is the reaction of L-proline with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the fourth position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Chloro-L-proline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The proline ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives of this compound.

Scientific Research Applications

(4R)-4-Chloro-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in protein structure and function, particularly in the context of collagen stability and folding.

    Medicine: It has potential therapeutic applications, including the development of proline-based drugs and inhibitors for various enzymes.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (4R)-4-Chloro-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom can influence the compound’s binding affinity and specificity, leading to various biological effects. For example, it can act as an inhibitor of proline hydroxylase, an enzyme involved in collagen biosynthesis, thereby affecting collagen stability and function.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Chloro-L-proline: The enantiomer of (4R)-4-Chloro-L-proline, differing in the spatial arrangement of the chlorine atom.

    4-Hydroxy-L-proline: A hydroxylated derivative of proline, commonly found in collagen.

    4-Fluoro-L-proline: A fluorinated analog of proline with similar structural properties.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. Its specific stereochemistry and reactivity make it a valuable tool in various research applications, particularly in the study of protein structure and function.

Properties

IUPAC Name

(2S,4R)-4-chloropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZNMRJCNSDDFV-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617790
Record name (4R)-4-Chloro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-29-2
Record name (4R)-4-Chloro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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